5-(4-Methylphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine
Description
5-(4-Methylphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine is a 1,2,4-triazole derivative featuring a 4-methylphenyl group at position 5, a (4-methylphenyl)methylthio moiety at position 3, and an amine substituent at position 3.
Properties
Molecular Formula |
C17H18N4S |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C17H18N4S/c1-12-3-7-14(8-4-12)11-22-17-20-19-16(21(17)18)15-9-5-13(2)6-10-15/h3-10H,11,18H2,1-2H3 |
InChI Key |
OEFVVMYVPLOXEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents under basic conditions.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Chemical Reactions Analysis
Reaction with Electrophilic Reagents
The triazole core in 5-(4-Methylphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine exhibits moderate electrophilic reactivity. Key reactions include:
-
Nitration : Under HNO₃/H₂SO₄ at 0–5°C, the aromatic methylphenyl group undergoes nitration at the para position relative to the methyl substituent, yielding a nitro derivative.
-
Halogenation : Electrophilic bromination (Br₂/FeBr₃) selectively targets the methylphenyl ring, producing mono- and di-substituted bromo analogs .
Table 1: Electrophilic Reaction Conditions and Products
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 4h | 5-(4-Methyl-3-nitrophenyl)-derivative | 68% |
| Bromination | Br₂ (1.2 eq), FeBr₃, 25°C | 3-Bromo-5-(4-methylphenyl)-derivative | 72% |
Nucleophilic Substitution at the Thioether Group
The methylthio (-SCH₂-) moiety participates in nucleophilic displacement reactions:
-
Alkylation : Treatment with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ replaces the methylthio group with alkyl chains, forming sulfonium intermediates .
-
Aminolysis : Reaction with primary amines (e.g., benzylamine) at 80°C generates thiolate intermediates, which further rearrange into disulfide-linked derivatives .
Key Mechanistic Insight :
The sulfur atom’s nucleophilicity is enhanced in polar aprotic solvents, facilitating SN2-type substitutions .
Oxidation Reactions
Controlled oxidation of the thioether group modifies biological activity:
-
Sulfoxide Formation : H₂O₂/CH₃COOH at 50°C selectively oxidizes the thioether to sulfoxide (R-SO-R').
-
Sulfone Synthesis : Excess Oxone® in H₂O/MeOH converts the thioether to a sulfone (R-SO₂-R'), altering electronic properties .
Table 2: Oxidation Outcomes
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| H₂O₂ | 50°C, 6h | Sulfoxide | Enhanced solubility |
| Oxone® | RT, 12h | Sulfone | Increased metabolic stability |
Amine Group Reactivity
The 4-amino group undergoes characteristic transformations:
-
Schiff Base Formation : Condensation with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) in ethanol yields imine derivatives, which exhibit improved antimicrobial activity .
-
Acylation : Acetyl chloride in pyridine produces the acetylated analog, reducing polarity for better membrane permeability .
Critical Note : Acetylation diminishes antibacterial efficacy by 40–60%, highlighting the amine’s role in target binding .
Coupling Reactions for Hybrid Molecules
The compound serves as a scaffold for synthesizing pharmacologically active hybrids:
-
Suzuki–Miyaura Cross-Coupling : Pd(PPh₃)₄ catalyzes coupling with arylboronic acids, introducing biaryl motifs at the triazole’s 5-position.
-
Click Chemistry : Cu(I)-catalyzed azide-alkyne cycloaddition appends triazole-linked pharmacophores, expanding structural diversity .
Table 3: Hybrid Molecule Bioactivity
| Hybrid Structure | Biological Activity (MIC, µg/mL) | Target Pathogen |
|---|---|---|
| Triazole-ciprofloxacin conjugate | 3.25 (vs 5 for isoniazid) | Mycobacterium tuberculosis |
| Mannich base derivative | 14–22 mm inhibition zone | E. coli, P. aeruginosa |
Stability Under Synthetic Conditions
The compound demonstrates robustness in diverse media:
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives, including those similar to 5-(4-Methylphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine. Research indicates that compounds with sulfur-containing triazole structures demonstrate promising activity against various bacterial and fungal strains. For instance, derivatives synthesized from a similar triazole framework exhibited significant antimicrobial effects in susceptibility tests against bacteria and yeast-like fungi .
Anticancer Potential
Triazole derivatives have also been explored for their anticancer properties. A series of compounds based on triazole scaffolds have shown cytotoxic effects against several cancer cell lines, including colon and breast cancer cells. The structure-activity relationship (SAR) studies suggest that modifications in the triazole ring can enhance potency against specific cancer types. For example, certain substitutions led to IC50 values indicating strong cytotoxicity against HeLa and HCT-116 cells .
Fungicides
The compound's triazole structure is well-known for its fungicidal properties. Triazoles are widely used in agriculture as fungicides due to their ability to inhibit ergosterol biosynthesis in fungi, which is vital for fungal cell membrane integrity. Research into similar compounds has demonstrated effective antifungal activity, making them suitable candidates for developing new agricultural fungicides .
Synthesis and Characterization
The synthesis of 5-(4-Methylphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves multi-step reactions starting from readily available precursors. The following table summarizes the common synthetic routes:
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Nucleophilic substitution | 4-Methylphenylmethylthio chloride | Triazole precursor |
| 2 | Cyclization | Hydrazine hydrate | Formation of triazole ring |
| 3 | Amination | Amine source | Final compound synthesis |
Case Study: Antimicrobial Efficacy
In a study published in 2023, researchers synthesized a series of triazole derivatives and evaluated their antimicrobial activity using agar diffusion methods. The results indicated that specific modifications to the triazole ring significantly enhanced antimicrobial efficacy against resistant bacterial strains .
Case Study: Anticancer Activity
A comparative study on various triazole derivatives revealed that the compound exhibited notable cytotoxicity against multiple cancer cell lines. The study emphasized the importance of substituent groups on the triazole ring in determining the biological activity and suggested pathways for further development of these compounds as potential anticancer agents .
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine would depend on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The triazole ring can form hydrogen bonds and coordinate with metal ions, which could be crucial for its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The table below highlights structural differences and similarities between the target compound and related 1,2,4-triazole derivatives:
Physicochemical Properties
- Solubility : The target compound’s methyl groups likely reduce water solubility compared to hydroxyl- or methoxy-substituted triazoles (e.g., ) .
- Stability : The thioether linkage in the target compound offers greater oxidative stability than thiol-containing analogues (e.g., ) .
- Crystallinity : Pyridine-containing triazoles () exhibit higher crystallinity due to aromatic stacking, whereas Schiff base derivatives () may form polymorphs .
Biological Activity
The compound 5-(4-Methylphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine is a derivative of the triazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antiproliferative, and immunomodulatory effects based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C13H14N4S
- Molecular Weight : 258.34 g/mol
- IUPAC Name : 5-(4-Methylphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine
Antimicrobial Activity
Research has shown that derivatives of triazoles exhibit significant antimicrobial properties. In a study examining various triazole derivatives, compounds similar to 5-(4-Methylphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine demonstrated moderate activity against a range of bacterial strains:
| Bacterial Strain | Activity (MIC µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Enterococcus faecalis | 60 |
| Bacillus cereus | 70 |
These findings suggest that the compound may possess potential as an antimicrobial agent, particularly against Gram-positive bacteria .
Antiproliferative Activity
The antiproliferative effects of the compound were evaluated in various cancer cell lines. In vitro studies indicated that the compound inhibited cell proliferation effectively:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 30 |
| MCF-7 (breast cancer) | 25 |
| HCT116 (colon cancer) | 28 |
The results indicate a promising potential for this compound in cancer therapy, particularly due to its ability to induce apoptosis in cancer cells .
Immunomodulatory Effects
In addition to its antimicrobial and antiproliferative properties, the compound has shown immunomodulatory activity. It was assessed for its effects on cytokine release in peripheral blood mononuclear cells (PBMCs):
- TNF-α Inhibition : The compound significantly reduced TNF-α levels by up to 60% at concentrations of 50 µg/mL.
- IL-10 Induction : Enhanced production of IL-10 was observed, indicating a potential role in anti-inflammatory responses.
These findings highlight the dual role of the compound in modulating both innate and adaptive immune responses .
Case Studies and Research Findings
Several studies have explored the biological activity of similar triazole derivatives:
-
Study on Cytokine Modulation :
- A study evaluated the impact of various triazole derivatives on cytokine production in stimulated PBMCs. Compounds with similar structures to 5-(4-Methylphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine showed significant modulation of TNF-α and IL-10 levels, suggesting their potential as anti-inflammatory agents .
- Anticancer Activity Assessment :
Q & A
Q. What advanced techniques are used to study the compound’s interaction with biological targets?
- Methodology : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to fungal CYP51 enzymes. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, revealing ΔG values of −8.2 kcal/mol for high-affinity interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
